molecular formula C22H20FNO4 B15029406 3-[1-(4-ethoxycarbonylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic Acid

3-[1-(4-ethoxycarbonylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic Acid

Cat. No.: B15029406
M. Wt: 381.4 g/mol
InChI Key: NYQGGYHYWJUSDO-UHFFFAOYSA-N
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Description

This compound is a pyrrole-based derivative featuring a propanoic acid backbone substituted with a 4-ethoxycarbonylphenyl group at position 1 and a 4-fluorophenyl group at position 5 of the pyrrole ring. The ethoxycarbonyl group introduces ester functionality, which may act as a prodrug moiety, while the fluorine atom on the phenyl ring enhances metabolic stability and binding interactions via electronegative effects. Its molecular weight, estimated from analogous structures (e.g., ), is approximately 395.4 g/mol, suggesting moderate lipophilicity suitable for medicinal chemistry applications .

Properties

Molecular Formula

C22H20FNO4

Molecular Weight

381.4 g/mol

IUPAC Name

3-[1-(4-ethoxycarbonylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H20FNO4/c1-2-28-22(27)16-5-9-18(10-6-16)24-19(12-14-21(25)26)11-13-20(24)15-3-7-17(23)8-4-15/h3-11,13H,2,12,14H2,1H3,(H,25,26)

InChI Key

NYQGGYHYWJUSDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(ethoxycarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions, often using ethyl chloroformate or ethyl bromoacetate.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(ethoxycarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated compounds, boronic acids, palladium catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{1-[4-(ethoxycarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{1-[4-(ethoxycarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional features of the target compound with analogues from the evidence:

Compound Name Substituents (Pyrrole Positions) Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound 1: 4-Ethoxycarbonylphenyl; 5: 4-Fluorophenyl Ester (ethoxycarbonyl), Carboxylic acid ~395.4 Prodrug potential; enhanced metabolic stability due to fluorine
3-[3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid () 3: Ethoxycarbonyl; 5: 4-Fluorophenyl Ester, Carboxylic acid ~331.4 Lower molecular weight; methyl group at position 2 increases steric hindrance
3-[1-(Carbamoylamino)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid () 1: Carbamoylamino; 5: 4-Chlorophenyl Urea, Carboxylic acid 307.7 Chlorine substituent offers different electronic effects; urea enhances H-bonding
3-[1-[(Aminocarbothioyl)amino]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid () 1: Thioamide; 5: 4-Bromophenyl Thioamide, Carboxylic acid ~352.2 Bromine increases molecular weight; thioamide improves resistance to hydrolysis
3-(4-Ethoxycarbonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid () 4: Ethoxycarbonyl; 5: Methyl Ester, Carboxylic acid 225.2 Simpler structure; methyl group limits planar conformation

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Fluorine in the target compound and reduces oxidative metabolism compared to chlorine () or bromine () .
  • Solubility : The carboxylic acid group enhances water solubility, but the ethoxycarbonyl ester (target compound) may reduce it compared to direct carboxylic acid derivatives () .
  • Prodrug Potential: The ethoxycarbonyl group in the target compound and can hydrolyze in vivo to a carboxylic acid, improving bioavailability compared to stable amides () or thioamides () .

Commercial and Research Relevance

  • Availability : Compounds like those in and are listed as discontinued, suggesting synthesis challenges or stability issues. The target compound’s structural complexity may require optimized synthetic routes for scalability .

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